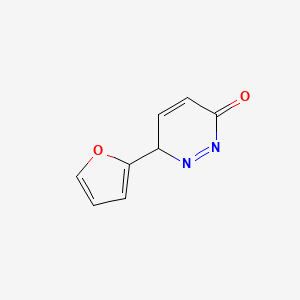

3-(furan-2-yl)-3H-pyridazin-6-one

Descripción

3-(Furan-2-yl)-3H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core substituted with a furan ring at the 3-position. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects .

Propiedades

Fórmula molecular |

C8H6N2O2 |

|---|---|

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

3-(furan-2-yl)-3H-pyridazin-6-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-6H |

Clave InChI |

UPFNCAKMUXKXLS-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C2C=CC(=O)N=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(furan-2-yl)-3H-pyridazin-6-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired reaction .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazinone derivatives, and various substituted furan derivatives. These products can have different biological activities and applications depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

3-(furan-2-yl)-3H-pyridazin-6-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antibacterial, antifungal, and anticancer activities.

Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 3-(furan-2-yl)-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 3-(furan-2-yl)-3H-pyridazin-6-one with structurally related pyridazinone derivatives:

Key Observations :

- Solubility : The 6-phenyl derivative exhibits moderate solubility in polar solvents like DMSO, suggesting that this compound may share similar solubility due to its planar aromatic structure .

- Crystallinity : Bulky substituents (e.g., trifluoromethyl, tolyl) improve crystallinity, as seen in , which could aid in formulation stability .

Comparison :

- This compound may be synthesized via analogous alkylation or cyclization methods, but optimization would be required to improve yields.

Pharmacological Activities

- CDC25B Inhibition : Compound LGH00045 (triazolothiadiazole-furan hybrid, ) inhibits CDC25B with IC₅₀ = 0.82 µmol/L, demonstrating the furan group’s role in enzyme binding .

- Cardiotonic Activity: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives show potent cardiotonic effects, suggesting pyridazinones’ versatility in cardiovascular drug design .

- Cerebroprotective Potential: Pyrazoline derivatives with furan substituents () exhibit cerebroprotective activity, though mechanisms remain unexplored .

Inference :

- The furan and pyridazinone moieties in this compound may synergize to target enzymes or receptors involved in cancer or CNS disorders, but empirical validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.